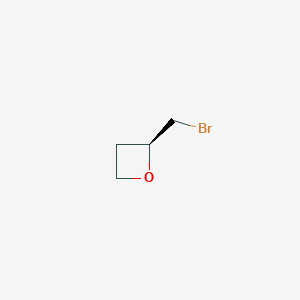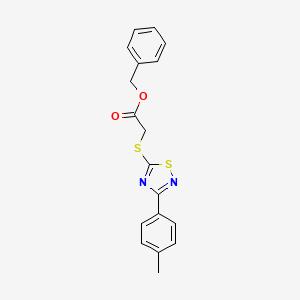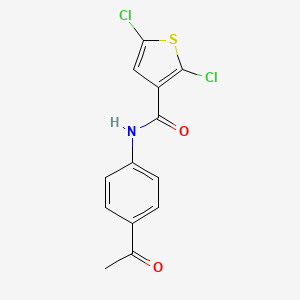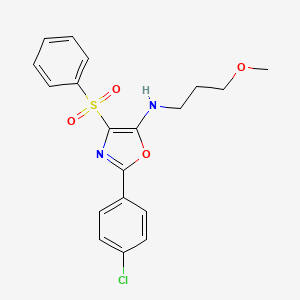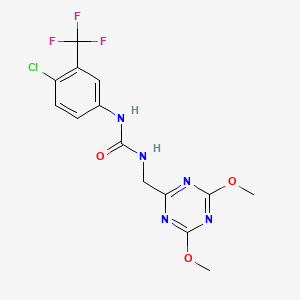![molecular formula C19H28N6O3 B2487751 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-32-9](/img/structure/B2487751.png)
4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of chemicals known for their significant biological and pharmacological properties. Research often focuses on the design and synthesis of novel compounds within this class to explore their potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions aiming to introduce various functional groups into the parent structure, enhancing the compound's biological activity. For instance, Liu et al. (2018) described the synthesis of compounds bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment, showing good antiproliferative activity against various cancer cell lines (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized using advanced spectroscopic techniques, such as NMR and X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, electron distribution, and potential sites for molecular interactions. Prabhakaran et al. (2021) conducted DFT studies to determine the molecular geometry and electronic properties of a similar compound, emphasizing the role of molecular structure in its biological activities (Prabhakaran et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class typically explore their reactivity under various conditions, aiming to modify the molecular structure for enhanced biological activity or to understand the mechanism of action. The study by Shimizu et al. (1986) on the reactions of nitromethane with aryl isocyanates in the presence of triethylamine is an example of the chemical transformations these compounds can undergo (Shimizu et al., 1986).
科学的研究の応用
Kinase Inhibition
A study by Snow et al. (2002) identified an imidazoisoquinolin derivative as a competitive inhibitor of Lck kinase, highlighting its potential in modulating kinase activity, which is crucial for various cellular processes. The research implies the application of similar compounds in targeting specific kinase-mediated pathways for therapeutic purposes (Snow et al., 2002).
Antitumor Activity
Research by Braña et al. (2002) explored the synthesis of mono and bisintercalators based on the dihydrobenz[de]imidazoisoquinoline system, demonstrating growth inhibitory properties in human cell lines. These findings suggest the utility of structurally related compounds in developing antitumor agents with DNA intercalating abilities (Braña et al., 2002).
Antiproliferative Activity
Liu et al. (2018) designed and synthesized derivatives of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones with notable antiproliferative activity against various human cancer cell lines. The study underscores the potential of such compounds in cancer therapy (Liu et al., 2018).
Xanthine Oxidase Inhibition and Anti-inflammatory Effects
Šmelcerović et al. (2013) evaluated cyclodidepsipeptides for inhibitory activity against xanthine oxidase and anti-inflammatory response, indicating the relevance of such compounds in treating gout and inflammatory conditions (Šmelcerović et al., 2013).
Synthesis of Condensed Imidazoles
Damavandi and Sandaroos (2016) reported an efficient method for synthesizing condensed imidazoles, showcasing the versatility of imidazole derivatives in chemical synthesis and potential pharmaceutical applications (Damavandi & Sandaroos, 2016).
特性
IUPAC Name |
4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-5-6-23-13(2)14(3)25-15-16(20-18(23)25)21(4)19(27)24(17(15)26)8-7-22-9-11-28-12-10-22/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBYTGZTAPGWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6484613 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)
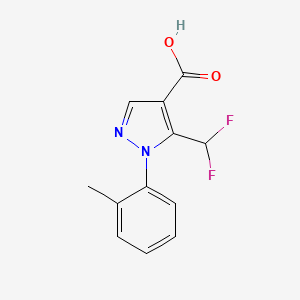
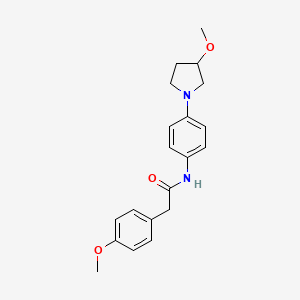
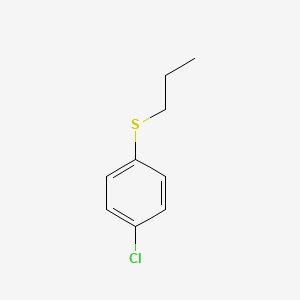
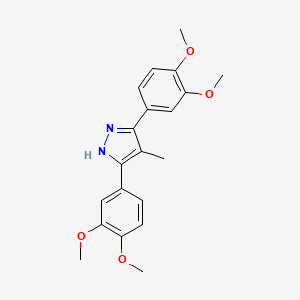
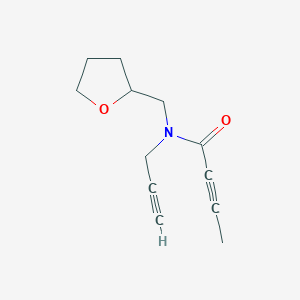
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)
